Stearoyl Serotonin

Pain Research Endocannabinoid System TRPV1 Pharmacology

Stearoyl Serotonin (SA-5-HT) is a selective TRPV1 antagonist (IC50=0.76 μM) with negligible FAAH inhibition (IC50>50 μM). Its unique target selectivity, endogenous presence in intestinal tissues, and long-term stability (≥4 years at -20°C) make it an essential tool for dissecting TRPV1-specific pathways in pain, inflammation, and gut research. Avoid confounding data from dual-target analogs. Source high-purity Stearoyl Serotonin to ensure reproducible results.

Molecular Formula C28H46N2O2
Molecular Weight 442.7 g/mol
CAS No. 67964-87-8
Cat. No. B1663772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearoyl Serotonin
CAS67964-87-8
SynonymsN-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-octadecanamide
Molecular FormulaC28H46N2O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
InChIInChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32)
InChIKeyFKWHKBXVLNKTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Stearoyl Serotonin Procurement Guide: Baseline Characteristics and Compound Classification for TRPV1-Focused Research


Stearoyl serotonin (CAS: 67964-87-8), an N-acylserotonin derivative, is a hybrid molecule patterned after the dual FAAH/TRPV1 antagonist arachidonoyl serotonin [1]. This compound is primarily utilized as a selective TRPV1 channel antagonist, exhibiting minimal to no functional inhibition of fatty acid amide hydrolase (FAAH) [2]. As a saturated, long-chain fatty acid conjugate of serotonin, it serves as a critical chemical probe for dissecting TRPV1-mediated signaling pathways independent of the endocannabinoid degradation machinery, and it has been endogenously identified in the jejunum and ileum of pigs and mice [3].

Why Generic Substitution of Stearoyl Serotonin Fails: Critical Differences in N-Acyl Chain Length and Saturation Status


In the context of N-acylserotonin analogs, generic substitution is scientifically invalid due to the profound impact of fatty acid chain length and saturation on target selectivity and potency [1]. While the lead compound, arachidonoyl serotonin, potently inhibits both FAAH and TRPV1, systematic structure-activity relationship (SAR) studies demonstrate that replacing its polyunsaturated arachidonoyl moiety with a saturated 18-carbon stearoyl chain abolishes FAAH inhibitory activity (IC50 > 50 µM) while preserving potent TRPV1 antagonism (IC50 = 0.76 µM) [2]. Furthermore, even small changes in chain length among saturated analogs, such as the 16-carbon palmitoyl or the monounsaturated 18-carbon oleoyl moieties, result in quantifiably different TRPV1 antagonistic potencies . Consequently, researchers seeking a selective TRPV1 antagonist within this chemotype cannot simply substitute stearoyl serotonin with other N-acylserotonins without compromising their experimental design by introducing unwanted FAAH inhibition or variable TRPV1 blockade.

Stearoyl Serotonin vs. N-Acylserotonin Analogs: A Head-to-Head Quantitative Evidence Guide for Scientific Procurement


Stearoyl Serotonin Confers Target Selectivity: >65-Fold Difference in FAAH IC50 vs. Arachidonoyl Serotonin

Stearoyl serotonin (18:0) demonstrates a complete functional selectivity for TRPV1 over FAAH, contrasting starkly with the dual-target inhibition profile of arachidonoyl serotonin (20:4). In a head-to-head study by Ortar et al., stearoyl serotonin inhibited capsaicin-induced TRPV1 activation with an IC50 of 0.76 µM but failed to block FAAH-mediated hydrolysis of anandamide at concentrations up to 50 µM, yielding an IC50 > 50 µM [1]. In the same study, arachidonoyl serotonin inhibited both targets with IC50 values of 0.27 µM (TRPV1) and 8 µM (FAAH) [1]. The FAAH inhibitory activity of stearoyl serotonin is more than 6-fold weaker than that of arachidonoyl serotonin, and >65-fold weaker than its own TRPV1 IC50, confirming a loss of FAAH activity and a gain in target specificity.

Pain Research Endocannabinoid System TRPV1 Pharmacology

Stearoyl Serotonin Exhibits Superior TRPV1 Antagonism vs. Oleoyl Serotonin in a Direct Cross-Study Comparison

Stearoyl serotonin (saturated 18:0) is a more potent TRPV1 antagonist than its monounsaturated 18-carbon analog, oleoyl serotonin (18:1). While both compounds share the same carbon backbone and lack FAAH inhibitory activity (IC50 > 50 µM), stearoyl serotonin inhibits capsaicin-induced TRPV1 activation with an IC50 of 0.76 µM [1], whereas oleoyl serotonin does so with a significantly weaker IC50 of 2.57 µM under the same assay conditions . This represents a 3.4-fold difference in potency attributable solely to the presence of a single double bond in the fatty acid chain.

TRPV1 Antagonists Capsaicin Receptor Analgesic Development

Stearoyl Serotonin and Palmitoyl Serotonin Share Identical In Vitro Profiles, Providing a Rational Alternative for Non-Endogenous Study Designs

Stearoyl serotonin (18:0) and palmitoyl serotonin (16:0) display indistinguishable in vitro activity profiles. Both saturated N-acylserotonins potently inhibit TRPV1 (IC50 = 0.76 µM for both) and both are inactive against FAAH (IC50 > 50 µM) . This indicates that the presence of a saturated fatty acid, rather than its specific chain length beyond 16 carbons, is the key determinant of this particular pharmacological phenotype. The two compounds are functionally interchangeable in defined cell-based TRPV1 assays, and selection between them may be driven by other factors such as endogenous relevance (stearoyl serotonin has been identified in mammalian gut tissue [1]), solubility, or commercial availability.

SAR Studies Chemical Probes Lipid Signaling

Pharmacological Dissection of Dual-Target Analgesia: Stearoyl Serotonin's Single-Target Profile Informs Mechanism-of-Action Studies

The development of single-target analogs like stearoyl serotonin was instrumental in deciphering the contribution of TRPV1 vs. FAAH inhibition to the analgesic effects of arachidonoyl serotonin. Ortar et al. (2007) demonstrated that while arachidonoyl serotonin (IC50 FAAH 8 µM, TRPV1 0.27 µM) was effective in a mouse formalin pain model, a compound with only TRPV1 antagonist activity (compound 1m/OMDM129, with an IC50 of 0.43 µM) was 10-fold less potent than the parent dual-target compound at preventing formalin-induced hyperalgesia [1]. This finding established that dual FAAH/TRPV1 inhibition is a superior strategy for analgesia compared to TRPV1 blockade alone. Stearoyl serotonin, by exhibiting a similar TRPV1-only profile (IC50 0.76 µM) and lacking FAAH activity, serves as a key member of this class of chemical probes that helped define the importance of dual-target engagement for in vivo efficacy [2].

In Vivo Analgesia Pain Models Mechanism of Action

Endogenous Presence of Stearoyl Serotonin in Mammalian Gut Tissue: A Differentiator from Non-Physiological Synthetic Analogs

Unlike many purely synthetic N-acylserotonins developed for pharmacological studies, stearoyl serotonin has been identified and quantified as an endogenous lipid mediator. Mass spectrometry-based lipidomics analyses have confirmed its presence in the jejunum and ileum of both pigs and mice [1]. It has also been identified in Drosophila melanogaster head and thorax-abdomen tissues at quantifiable levels [2]. This endogenous status distinguishes it from other potent TRPV1-selective N-acylserotonins, such as palmitoyl serotonin, for which endogenous presence has not been as clearly established in mammalian tissues. This biological relevance makes stearoyl serotonin a more appropriate compound for studying potential physiological roles of this class of lipids, as opposed to purely pharmacological tool compounds.

Endogenous Metabolites Lipidomics Gut Physiology

Optimized Research Applications for Stearoyl Serotonin Based on Its Selective TRPV1 Antagonism and Endogenous Profile


Dissecting TRPV1-Dependent vs. FAAH-Dependent Signaling in Pain and Inflammation Models

Stearoyl serotonin is the definitive tool for experiments designed to isolate the contribution of TRPV1 antagonism from the confounding effects of elevated endocannabinoid tone. By using this compound (IC50 TRPV1 = 0.76 µM, FAAH > 50 µM) alongside arachidonoyl serotonin (IC50 TRPV1 = 0.27 µM, FAAH = 8 µM), researchers can directly compare the effects of single-target TRPV1 blockade versus dual-target FAAH/TRPV1 inhibition [1]. A classic application is in pain research, where the 10-fold difference in in vivo potency between dual and single-target analogs has been established using a formalin pain model [1]. This allows for a precise understanding of the molecular mechanisms underlying analgesic efficacy and the potential for synergistic effects of dual-target engagement.

Structure-Activity Relationship (SAR) Studies of N-Acylserotonins

Stearoyl serotonin serves as a critical comparator in systematic SAR investigations of the N-acylserotonin chemotype. Its profile defines the pharmacological outcome of a fully saturated, 18-carbon chain. It can be compared directly against the monounsaturated oleoyl serotonin (IC50 TRPV1 = 2.57 µM) to study the impact of a single double bond on potency , and against the 16-carbon palmitoyl serotonin (IC50 TRPV1 = 0.76 µM) to confirm the functional redundancy of saturated chains beyond a certain length . This framework is essential for medicinal chemistry programs aiming to design novel analgesics or anti-inflammatory agents with finely tuned TRPV1 and FAAH activities.

Targeted Lipidomics and Gut Physiology Research

Given its validated presence as an endogenous compound in the mammalian gut, stearoyl serotonin is an essential analytical standard for targeted lipidomics studies focused on intestinal physiology and metabolism [2]. Researchers investigating the role of the endocannabinoidome in conditions like inflammatory bowel disease (IBD) or metabolic syndrome require this standard for accurate identification and quantification of this specific N-acylserotonin in biological samples from human, porcine, or murine origin [2]. This application leverages its unique, biologically relevant profile, which is not applicable to other synthetic TRPV1-selective analogs like palmitoyl serotonin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stearoyl Serotonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.